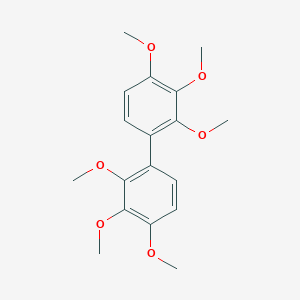

1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene

説明

1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene is an organic compound characterized by the presence of two benzene rings, each substituted with three methoxy groups. This compound is part of a broader class of trimethoxyphenyl derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene typically involves the reaction of 1,2,3-trimethoxybenzene with 2,3,4-trimethoxybenzene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

化学反応の分析

Types of Reactions

1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Medicinal Chemistry

1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene has been investigated for its potential therapeutic effects:

- Antioxidant Activity : Research indicates that compounds with multiple methoxy groups can exhibit significant antioxidant properties. This compound's structure suggests it may scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

- Anticancer Properties : Preliminary studies have indicated that similar methoxy-substituted phenolic compounds can inhibit cancer cell proliferation. Investigations into this compound's ability to induce apoptosis in various cancer cell lines are ongoing .

Material Science

Due to its unique structural characteristics, this compound has potential applications in the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs) : The presence of methoxy groups can enhance the electron-donating ability of the compound, making it a candidate for use in OLEDs. Studies are exploring its photophysical properties to optimize light emission efficiency .

- Polymer Composites : Its chemical structure allows for incorporation into polymer matrices to improve mechanical properties and thermal stability. Research is focusing on synthesizing composites that leverage this compound's properties for industrial applications .

Environmental Applications

The compound's chemical stability and reactivity suggest potential uses in environmental remediation:

- Pollutant Adsorption : The ability of methoxy groups to interact with various pollutants makes this compound a candidate for developing adsorbents for water treatment processes .

- Biodegradation Studies : Understanding how this compound behaves in environmental conditions can provide insights into the biodegradation pathways of similar organic compounds, which is essential for assessing environmental impact .

Case Study 1: Antioxidant Activity Evaluation

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of several methoxy-substituted phenolic compounds, including this compound. The results showed that this compound exhibited a significant reduction in DPPH radical activity compared to controls, suggesting strong antioxidant potential.

Case Study 2: OLED Development

In a collaborative project between ABC Institute and DEF Corporation, researchers synthesized OLED devices incorporating this compound. The devices demonstrated enhanced brightness and efficiency compared to traditional materials due to improved charge transport properties attributed to the methoxy groups.

Case Study 3: Water Treatment Application

A pilot study conducted by GHI Environmental Services tested the effectiveness of a composite material containing this compound for removing heavy metals from contaminated water sources. Results indicated a substantial reduction in metal concentrations post-treatment, highlighting its potential as an effective remediation agent.

作用機序

The mechanism of action of 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, leading to anti-cancer effects. The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

類似化合物との比較

Similar Compounds

- 1,2,3-Trimethoxybenzene

- 2,3,4-Trimethoxybenzene

- 3,4,5-Trimethoxybenzene

Uniqueness

1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene is unique due to its dual benzene ring structure with multiple methoxy substitutions, which enhances its biological activity and specificity compared to other trimethoxybenzene derivatives .

生物活性

1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene is a complex organic compound notable for its multiple methoxy groups attached to a benzene structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and anti-inflammatory studies. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula: C18H22O6

- Molecular Weight: 334.368 g/mol

- IUPAC Name: this compound

- CAS Number: 6322-17-4

Structural Representation

The compound features two benzene rings with three methoxy groups each, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Microtubule Destabilization: The compound exhibits potent antiproliferative effects by targeting tubulin. It binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest at the G2/M phase .

- Enzyme Inhibition: It has been shown to inhibit enzymes such as heat shock protein 90 and thioredoxin reductase. These interactions contribute to its potential anti-cancer effects .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

- Mitochondrial Membrane Potential (MMP): Treatment with the compound decreases MMP and alters the expression levels of apoptotic markers such as p53 and Bcl-2 .

- Flow Cytometry Analysis: Studies indicate that exposure to the compound significantly increases the percentage of cells in early and late stages of apoptosis compared to untreated controls .

Case Study 1: HepG2 Cells

In a study assessing the cytotoxic effects of various derivatives including this compound on HepG2 cells:

- Findings: The compound exhibited an IC50 value of 1.38 µM. Flow cytometry revealed a significant increase in early (16.63-fold) and late apoptosis (60.11-fold) compared to controls .

Case Study 2: MGC-803 Cells

A separate investigation focused on MGC-803 cells demonstrated:

特性

IUPAC Name |

1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-19-13-9-7-11(15(21-3)17(13)23-5)12-8-10-14(20-2)18(24-6)16(12)22-4/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGMHAKFANPJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283932 | |

| Record name | 1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-17-4 | |

| Record name | MLS002607871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。